3-Fluoro-6-(furan-2-yl)picolinaldehyde
Description
3-Fluoro-6-(furan-2-yl)picolinaldehyde is a pyridine derivative featuring a fluorine atom at the 3-position and a furan-2-yl substituent at the 6-position of the picolinaldehyde scaffold. Its molecular formula is C${10}$H${6}$FNO$_{2}$, with an aldehyde group at position 2, making it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, or luminescent probes.
Properties
Molecular Formula |
C10H6FNO2 |
|---|---|
Molecular Weight |
191.16 g/mol |
IUPAC Name |
3-fluoro-6-(furan-2-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H6FNO2/c11-7-3-4-8(12-9(7)6-13)10-2-1-5-14-10/h1-6H |
InChI Key |
ULYFNDOQOLQJJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC(=C(C=C2)F)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Properties
Table 1: Substituent Effects and Molecular Features
Key Observations :
- Steric and Lipophilic Profiles : The trifluoromethyl group in 3-Methoxy-6-(trifluoromethyl)picolinaldehyde is bulkier and more lipophilic than the furan-2-yl group, which may reduce solubility in polar solvents.
Table 2: Bioactivity Data of Analogs
Analysis :
- Thiazolyl hydrazones with furan-2-yl groups () exhibit moderate antifungal and anticancer activity, though less potent than fluconazole (MIC = 2 µg/mL). The furan moiety may enhance target binding via π-stacking.
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